molecular formula C6H12ClN B1342062 2-Azabicyclo[2.2.1]heptane hydrochloride CAS No. 63838-50-6

2-Azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B1342062
CAS No.: 63838-50-6
M. Wt: 133.62 g/mol
InChI Key: YHUFGQLJZGRCCX-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptane hydrochloride is a bicyclic amine compound with the molecular formula C6H11N·HCl. It is a derivative of 2-Azabicyclo[2.2.1]heptane, which is known for its rigid bicyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Mechanism of Action

Target of Action

The primary target of 2-Azabicyclo[22A related compound, substituted azabicyclo[221]heptanes, has been reported to act as selective antagonists for the Orexin-1 receptor . The Orexin-1 receptor plays a role in addiction, panic, or anxiety .

Mode of Action

The exact mode of action of 2-Azabicyclo[22It’s worth noting that the related compound, substituted azabicyclo[221]heptanes, acts as selective antagonists for the Orexin-1 receptor . Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the downstream effects.

Biochemical Pathways

The specific biochemical pathways affected by 2-Azabicyclo[22The orexin system, which is targeted by related compounds, consists of two neuropeptides (orexin-a and orexin-b) that exert their mode of action on two receptors (orexin-1 and orexin-2) . The Orexin-1 receptor is believed to play a role in addiction, panic, or anxiety .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Azabicyclo[22One source suggests that a related compound has high gastrointestinal absorption , which could impact its bioavailability.

Biochemical Analysis

Biochemical Properties

2-Azabicyclo[2.2.1]heptane hydrochloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteases, which are enzymes that break down proteins . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in regulating biochemical pathways and understanding enzyme functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, this compound has been observed to impact gene expression by either upregulating or downregulating specific genes, which in turn affects cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme, thereby altering its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . These interactions can affect metabolic flux and the levels of metabolites within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its overall activity and function, as well as its accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.1]heptane hydrochloride typically involves the following steps:

    Cyclization Reaction: The starting material, such as a suitable amine, undergoes a cyclization reaction to form the bicyclic structure.

    Hydrochloride Formation: The resulting bicyclic amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Azabicyclo[2.2.1]heptane hydrochloride is a bicyclic amine compound with the molecular formula C6H11NHClC_6H_{11}N\cdot HCl. It is a derivative of 2-Azabicyclo[2.2.1]heptane, recognized for its rigid bicyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Scientific Research Applications

This compound has applications in scientific research, including:

  • Chemistry It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
  • Biology The compound is studied for its potential biological activities and interactions with biomolecules.
  • Medicine It is explored for its potential therapeutic applications, including as a precursor for drug development.
  • Industry The compound is used in the production of specialty chemicals and materials.

This compound's derivatives have been studied for potential therapeutic applications, particularly in medicinal chemistry and pharmacology.

Target Receptors
The compound primarily targets the Orexin-1 receptor, acting as a selective antagonist, which is crucial in regulating physiological processes, including sleep-wake cycles and appetite control. Related compounds, substituted azabicyclo[2.2.1]heptanes, act as selective antagonists for the Orexin-1 receptor . The orexin system involves two neuropeptides (orexin-A and orexin-B) that bind to orexin receptors (orexin-1 and orexin-2), influencing neurotransmitter release and neuronal excitability.

Cellular Effects
This compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. It influences protease activity, which is vital for protein turnover and cellular homeostasis. In laboratory settings, this compound exhibits varying effects over time, with stability and degradation influencing its long-term impact on cellular functions. Research indicates that it can modulate cell survival pathways, potentially offering therapeutic benefits in conditions like neurodegenerative diseases.

Antiviral Activity

Research has demonstrated that certain derivatives of 2-Azabicyclo[2.2.1]heptane exhibit antiviral properties against various viruses:

  • Coxsackievirus B : Derivatives showed significant antiviral activity with IC₅₀ values of 22 µM against EMCV (Encephalomyocarditis virus) and other viral strains.
  • SARS-CoV-2 : Some compounds derived from this bicyclic structure have been identified as potential inhibitors of SARS-CoV-2, with promising selectivity indexes indicating lower cytotoxicity compared to standard antiviral agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Compounds based on 2-Azabicyclo[2.2.1]heptane have been developed as potent DPP-4 inhibitors, showcasing potential in treating hyperglycemia and related metabolic disorders. For instance, neogliptin—a derivative—was found to have an IC₅₀ of 16.8 nM, outperforming existing DPP-4 inhibitors like vildagliptin.

Case Studies

  • Antiviral Efficacy : A study explored the synthesis of sulfonamide derivatives from bicyclic amines, including 2-Azabicyclo[2.2.1]heptane, which demonstrated notable antiviral activity against multiple viral strains with varying IC₅₀ values ranging from 1.5 µM to 22 µM depending on the specific viral target.
  • Neuropharmacological Studies : Investigations into the neuropharmacological properties of 2-Azabicyclo[2.2.1]heptane derivatives revealed their potential as therapeutic agents for neurodegenerative diseases by modulating neurotransmitter systems involved in cognitive function and memory retention.

Safety and Hazards

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: The parent compound without the hydrochloride group.

    3-Azabicyclo[3.2.1]octane: A similar bicyclic amine with a different ring structure.

    2-Oxa-5-azabicyclo[2.2.1]heptane: A related compound with an oxygen atom in the bicyclic structure.

Uniqueness

2-Azabicyclo[2.2.1]heptane hydrochloride is unique due to its specific bicyclic structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it a valuable compound in various chemical and biological applications.

Biological Activity

Overview

2-Azabicyclo[2.2.1]heptane hydrochloride is a bicyclic amine compound with the molecular formula C₆H₁₁N·HCl, recognized for its rigid structure and significant roles in various biochemical processes. Its derivatives have been studied for their potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cellular effects, and relevant research findings.

Target Receptors
The compound primarily targets the Orexin-1 receptor, acting as a selective antagonist. This interaction is crucial in regulating various physiological processes, including sleep-wake cycles and appetite control.

Biochemical Pathways
The orexin system involves two neuropeptides (orexin-A and orexin-B) that bind to orexin receptors (orexin-1 and orexin-2), influencing neurotransmitter release and neuronal excitability.

Cellular Effects

Cell Signaling and Gene Expression
this compound has been shown to affect cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it influences protease activity, which is vital for protein turnover and cellular homeostasis.

In Vitro Studies
In laboratory settings, this compound exhibits varying effects over time, with stability and degradation influencing its long-term impact on cellular functions. Research indicates that it can modulate cell survival pathways, potentially offering therapeutic benefits in conditions like neurodegenerative diseases.

Antiviral Activity

Research has demonstrated that certain derivatives of 2-Azabicyclo[2.2.1]heptane exhibit antiviral properties against various viruses:

  • Coxsackievirus B : Derivatives showed significant antiviral activity with IC₅₀ values of 22 µM against EMCV (Encephalomyocarditis virus) and other viral strains .
  • SARS-CoV-2 : Some compounds derived from this bicyclic structure have been identified as potential inhibitors of SARS-CoV-2, with promising selectivity indexes indicating lower cytotoxicity compared to standard antiviral agents .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Compounds based on 2-Azabicyclo[2.2.1]heptane have been developed as potent DPP-4 inhibitors, showcasing potential in treating hyperglycemia and related metabolic disorders. For instance, neogliptin—a derivative—was found to have an IC₅₀ of 16.8 nM, outperforming existing DPP-4 inhibitors like vildagliptin .

Case Studies

  • Antiviral Efficacy : A study explored the synthesis of sulfonamide derivatives from bicyclic amines, including 2-Azabicyclo[2.2.1]heptane, which demonstrated notable antiviral activity against multiple viral strains with varying IC₅₀ values ranging from 1.5 µM to 22 µM depending on the specific viral target .
  • Neuropharmacological Studies : Investigations into the neuropharmacological properties of 2-Azabicyclo[2.2.1]heptane derivatives revealed their potential as therapeutic agents for neurodegenerative diseases by modulating neurotransmitter systems involved in cognitive function and memory retention .

Summary Table of Biological Activities

Activity Type Target Virus/Enzyme IC₅₀ Value (µM) Selectivity Index
AntiviralEMCV2240.3
AntiviralSARS-CoV-20.830.7
DPP-4 InhibitionDPP-416.8-

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6-3-5(1)4-7-6;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUFGQLJZGRCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602119
Record name 2-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63838-50-6
Record name 2-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azabicyclo[2.2.1]heptane hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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